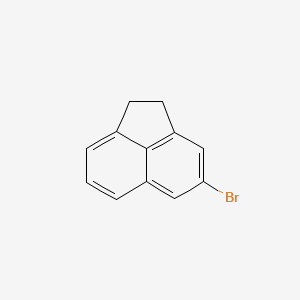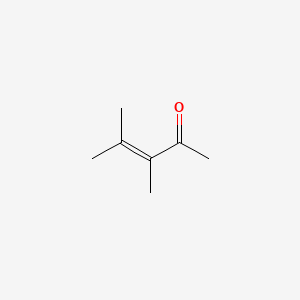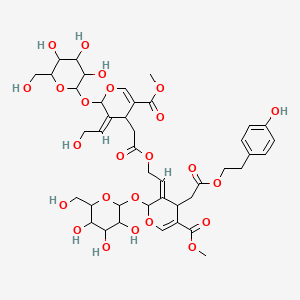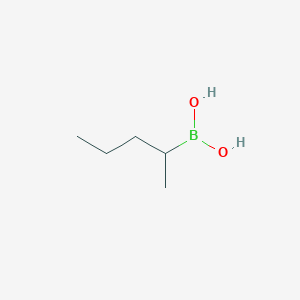![molecular formula C8H14S B14748427 9-Thiabicyclo[3.3.1]nonane CAS No. 281-15-2](/img/structure/B14748427.png)
9-Thiabicyclo[3.3.1]nonane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9-Thiabicyclo[3.3.1]nonane: is a sulfur-containing bicyclic compound with the molecular formula C₈H₁₄S. It is characterized by a unique bicyclic structure that includes a sulfur atom, making it an interesting subject of study in organic chemistry. This compound is known for its stability and versatility, which allows it to participate in various chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 9-Thiabicyclo[3.3.1]nonane typically involves the reaction of sulfur dichloride with 1,5-cyclooctadiene. The process is carried out in a well-ventilated hood due to the hazardous nature of the reagents. The reaction mixture is cooled to -50 to -60°C using an acetone-dry ice bath, and the sulfur dichloride is added slowly to the cyclooctadiene solution in dichloromethane. The mixture is then allowed to warm to room temperature, filtered, and the solvent is removed under reduced pressure to yield the desired product .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using larger reaction vessels, and ensuring proper safety measures are in place to handle the hazardous reagents involved.
Analyse Des Réactions Chimiques
Types of Reactions: 9-Thiabicyclo[3.3.1]nonane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the sulfur atom to a sulfide.
Substitution: The sulfur atom in the compound can participate in nucleophilic substitution reactions, forming derivatives such as azides and cyanides.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles like sodium azide and sodium cyanide are commonly used in substitution reactions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfides.
Substitution: Azides and cyanides.
Applications De Recherche Scientifique
9-Thiabicyclo[3.3.1]nonane has several applications in scientific research, including:
Mécanisme D'action
The mechanism of action of 9-Thiabicyclo[3.3.1]nonane involves its sulfur atom, which can participate in various chemical reactions. The sulfur atom’s ability to form episulfonium intermediates allows for efficient nucleophilic substitution reactions. These intermediates can be captured by a wide variety of nucleophiles, leading to the formation of diverse derivatives .
Comparaison Avec Des Composés Similaires
- 9-Oxa-3,7-dithiabicyclo[3.3.1]nonane
- 9-Oxa-3-selena-7-thiabicyclo[3.3.1]nonane
Comparison: 9-Thiabicyclo[3.3.1]nonane is unique due to its sulfur atom, which imparts distinct reactivity and stability compared to its oxygen and selenium analogs. The sulfur atom’s ability to participate in nucleophilic substitution reactions via episulfonium intermediates is a key feature that sets it apart from similar compounds .
Propriétés
Numéro CAS |
281-15-2 |
|---|---|
Formule moléculaire |
C8H14S |
Poids moléculaire |
142.26 g/mol |
Nom IUPAC |
9-thiabicyclo[3.3.1]nonane |
InChI |
InChI=1S/C8H14S/c1-3-7-5-2-6-8(4-1)9-7/h7-8H,1-6H2 |
Clé InChI |
PXIVTQKYHYIJES-UHFFFAOYSA-N |
SMILES canonique |
C1CC2CCCC(C1)S2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














![Spiro[4.7]dodecane](/img/structure/B14748417.png)

